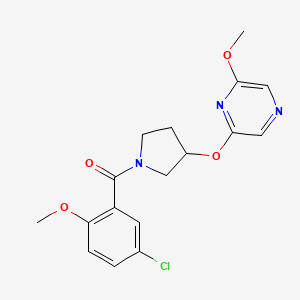

(5-Chloro-2-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

This compound features a pyrrolidin-1-yl methanone core substituted with a 5-chloro-2-methoxyphenyl group and a 6-methoxypyrazin-2-yl ether moiety. The pyrazine ring introduces nitrogen atoms that may participate in hydrogen bonding or π-stacking interactions, critical for pharmacological activity.

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4/c1-23-14-4-3-11(18)7-13(14)17(22)21-6-5-12(10-21)25-16-9-19-8-15(20-16)24-2/h3-4,7-9,12H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUPFEJEUFXJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS number 2034498-99-0 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 363.8 g/mol . The structure features a chloro-substituted methoxyphenyl group linked to a pyrrolidine moiety, which is further substituted with a methoxypyrazinyl group. This unique architecture may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ClN₃O₄ |

| Molecular Weight | 363.8 g/mol |

| CAS Number | 2034498-99-0 |

| Melting Point | Not available |

| Boiling Point | Not available |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, in vitro assays demonstrated that related compounds inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

The proposed mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : Studies suggest that the compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Enzymes : Molecular docking studies have indicated that the compound may bind effectively to key enzymes involved in cancer progression, such as those in the EGFR signaling pathway .

Case Studies

- In Vitro Studies : A study involving similar compounds showed promising results in inhibiting growth in breast cancer cell lines with IC50 values indicating effective potency .

- In Silico Docking Studies : Computational analyses revealed that the compound could potentially interact with various biological targets, including enzymes critical for tumor growth and survival. These findings support further exploration into its therapeutic potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary assessments suggest favorable absorption and distribution characteristics, although detailed studies on metabolism and excretion are needed to fully elucidate its pharmacokinetic profile.

Toxicity Profile

Toxicological evaluations are essential for determining safety. Initial screenings have indicated low toxicity levels in non-cancerous cell lines, suggesting a favorable safety margin for therapeutic applications .

Scientific Research Applications

Physical and Chemical Properties

The physical properties of this compound include stability under various pH conditions and reactivity towards common reagents. Stability studies suggest that the compound maintains its integrity under physiological conditions, which is crucial for therapeutic applications.

Drug Development

The compound's structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors. Its design may lead to the development of novel therapeutic agents targeting specific diseases.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity against certain bacterial strains. This suggests potential use in developing new antibiotics or adjunct therapies for infections.

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of related compounds in models of neurodegenerative diseases. These findings highlight the potential for this compound in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazinyl/Pyrrolidinyl Cores

- Compound A: [4-(5-Chloro-2-methylphenyl)-1-piperazinyl][4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]methanone () Core: Piperazinyl vs. pyrrolidinyl in the target compound. Substituents: Sulfonyl group replaces the pyrazine ether, and a methyl group replaces the methoxy on the phenyl ring. Implications: The sulfonyl group may increase polarity and alter binding kinetics compared to the pyrazine ether. The methyl group reduces steric hindrance but decreases electron-donating effects relative to methoxy.

Pyrazoline Derivatives

- Compound B: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () Core: Pyrazoline fused with benzothiazole vs. pyrrolidinyl methanone. Substituents: 4-Methoxyphenyl and methyl groups. Bioactivity: Pyrazolines are noted for antitumor and antidepressant activities, suggesting the target compound’s methoxyphenyl group may confer similar bioactivity .

Pyrazolo[3,4-d]pyrimidinyl Chromenones

- Compound C: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Core: Pyrazolo[3,4-d]pyrimidine linked to chromenone. Substituents: Fluoro groups enhance metabolic stability and electron-withdrawing effects. Implications: Fluorine substituents may improve pharmacokinetics compared to the chloro and methoxy groups in the target compound .

Pyrazole-Based Phenols

- Compound D: 5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol () Core: Pyrazole ring vs. pyrazine in the target compound. Substituents: Methyl and hydroxyl groups. Implications: The hydroxyl group increases hydrophilicity, which may reduce cell permeability compared to the methoxy-substituted target compound .

Structural and Functional Data Table

Key Research Findings

- Synthetic Accessibility: The target compound’s pyrrolidinyl methanone core is synthetically tractable using methods analogous to those in (e.g., coupling reactions in dioxane with triethylamine) .

- Spectral Characterization : NMR data for methoxy and chloro groups (e.g., δ ~3.8 ppm for OCH₃, δ ~7.5 ppm for aromatic protons) can be cross-referenced with databases like to confirm structural integrity .

- Bioactivity Trends : Methoxy and chloro substituents in similar compounds correlate with receptor affinity (e.g., serotonin receptors in piperazinyl analogues), suggesting the target compound may target CNS or oncology pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing (5-Chloro-2-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone?

The synthesis involves multi-step reactions, including:

- Functional group protection : Use tert-butyldimethylsilyl (TBS) or benzyl groups to protect reactive hydroxyl or amine groups during coupling reactions .

- Regioselective substitution : Optimize reaction conditions (e.g., temperature, solvent polarity) to control the substitution pattern on the pyrrolidine ring. For example, microwave-assisted synthesis can enhance yield and regioselectivity in heterocyclic systems .

- Characterization : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS), with emphasis on distinguishing methoxy and chloro substituents on aromatic rings .

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical workflows : Combine HPLC (≥95% purity threshold) with tandem mass spectrometry (LC-MS/MS) to detect trace impurities .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of the 3D structure, particularly the spatial arrangement of the pyrrolidine and pyrazine moieties .

- Comparative spectral libraries : Cross-reference IR and NMR data with structurally analogous compounds (e.g., benzo[d][1,3]dioxol-5-yl derivatives) to identify characteristic peaks for methoxy and chloro groups .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of structurally similar compounds?

- Meta-analysis of SAR : Compare bioactivity datasets for analogs like (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone and benzo[d][1,3]dioxol-5-yl derivatives. For example, conflicting cytotoxicity data may arise from divergent assay conditions (e.g., cell line specificity, incubation time) .

- Dose-response profiling : Use IC curves to differentiate true bioactivity from non-specific effects. Compounds with steep slopes suggest target-specific interactions .

- Computational validation : Apply molecular docking to assess binding affinity variations across analogs, focusing on the pyrazine-pyrrolidine interface’s role in target engagement .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility enhancement : Synthesize hydrochloride salts (as seen in (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone; hydrochloride) to improve aqueous solubility .

- Metabolic stability assays : Use liver microsome models to identify metabolic hotspots (e.g., methoxy groups prone to demethylation) and introduce fluorinated substituents to block oxidative degradation .

- BBB permeability prediction : Apply in silico models (e.g., QSAR) to evaluate the impact of chloro and methoxy groups on blood-brain barrier penetration .

Methodological Notes

- Contradiction resolution : When conflicting bioactivity data arise, prioritize studies using standardized protocols (e.g., NIH/NCATS assay guidelines) and orthogonal validation methods (e.g., SPR for binding affinity) .

- Synthetic challenges : Microwave-assisted synthesis reduces side reactions in heterocyclic systems, while flow chemistry can scale up intermediates like 6-methoxypyrazin-2-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.